Lac-AP

Description

Lac-AP is a genetically engineered operon designed to enhance ethanol production in Escherichia coli (E. coli). It consists of three key components:

- Lac promoter: Derived from E. coli, it regulates the expression of downstream genes .

- pdc (pyruvate decarboxylase gene): Sourced from Zymomonas mobilis, this enzyme converts pyruvate to acetaldehyde .

- adhB (alcohol dehydrogenase gene): Also from Z. mobilis, it reduces acetaldehyde to ethanol .

When integrated into E. coli, this compound redirects metabolic pathways to ferment sugars into ethanol. In experimental studies, this compound-modified E. coli (strain LAP) produced 7.9 g/L ethanol, a 15.8-fold increase over the control strain LH (0.5 g/L) . Further modification with a small heat shock protein (sHsp) from Pyrococcus furiosus yielded strain LAPH (Lac-APH), which achieved 11.5 g/L ethanol—a 23-fold improvement over LH and a 4.74-fold increase compared to LAP .

This compound represents a breakthrough in metabolic engineering, enabling non-native ethanol producers like E. coli to rival traditional ethanol-producing organisms (e.g., yeast) in efficiency .

Properties

CAS No. |

83073-75-0 |

|---|---|

Molecular Formula |

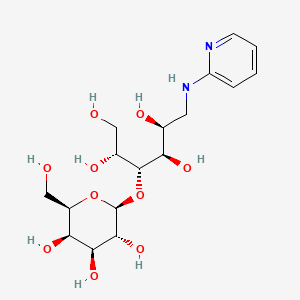

C17H28N2O10 |

Molecular Weight |

420.4 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(pyridin-2-ylamino)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol |

InChI |

InChI=1S/C17H28N2O10/c20-6-9(23)16(12(24)8(22)5-19-11-3-1-2-4-18-11)29-17-15(27)14(26)13(25)10(7-21)28-17/h1-4,8-10,12-17,20-27H,5-7H2,(H,18,19)/t8-,9+,10+,12+,13-,14-,15+,16+,17-/m0/s1 |

InChI Key |

RTXTYFAPLQERCZ-LGBRXSTKSA-N |

SMILES |

C1=CC=NC(=C1)NCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC=NC(=C1)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC=NC(=C1)NCC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Synonyms |

2-(N-lactityl)aminopyridine Lac-AP |

Origin of Product |

United States |

Comparison with Similar Compounds

This section compares Lac-AP with two categories of analogous systems: (1) genetic constructs for ethanol production and (2) stress-tolerance enhancers.

Ethanol Production Efficiency

Table 1: Ethanol Yield Across Modified E. coli Strains

| Strain | Ethanol Yield (g/L) | Fold Increase vs. LH | Key Components |

|---|---|---|---|

| LH (Control) | 0.5 | 1× | Native metabolism |

| LAP | 7.9 | 15.8× | This compound operon (pdc + adhB) |

| LAPH | 11.5 | 23× | This compound + sHsp |

Key Findings :

- This compound (LAP) outperforms the control by leveraging Z. mobilis enzymes to bypass E. coli's native mixed-acid fermentation .

- Lac-APH (LAPH) further enhances yield by incorporating sHsp, which stabilizes enzymes under high-temperature stress, ensuring sustained metabolic activity .

Temperature Tolerance

Table 2: Thermal Stress Resistance

| Strain | Survival Rate at 45°C | Survival Rate at 50°C | Improvement vs. LAP |

|---|---|---|---|

| LAP | 1× (Baseline) | 1× (Baseline) | — |

| LAPH | 15.75× | 40.7× | 45°C: 15.75× 50°C: 40.7× |

Key Findings :

- sHsp in Lac-APH mitigates protein denaturation, enabling E. coli to withstand lethal temperatures (45–50°C) .

- This trait is critical for industrial fermentation, where thermotolerance reduces cooling costs and prevents microbial contamination .

Comparison with Other Ethanol-Producing Systems

While this compound-based strains excel in ethanol yield, traditional systems like yeast (Saccharomyces cerevisiae) naturally produce ethanol via glycolysis but lack the genetic flexibility for rapid engineering . Conversely, cellulosic ethanol producers (e.g., Clostridium thermocellum) require complex pretreatment steps, whereas this compound-modified E. coli can utilize simpler sugar substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.